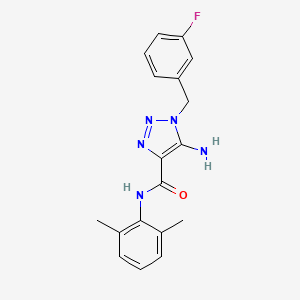
5-amino-N-(2,6-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-N-(2,6-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18FN5O and its molecular weight is 339.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-amino-N-(2,6-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (commonly referred to as the triazole compound) is a synthetic derivative belonging to the triazole class of compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The triazole compound features a unique structure characterized by a 1,2,3-triazole ring linked to an amine and a carboxamide group. The presence of a dimethylphenyl and a fluorobenzyl moiety enhances its lipophilicity and potentially its biological interactions.
Antiparasitic Activity
Recent studies have highlighted the potential of triazole derivatives in treating parasitic infections. Specifically, research has shown that compounds within this class exhibit significant activity against Trypanosoma cruzi , the causative agent of Chagas' disease. In a phenotypic high-content screening assay using VERO cells infected with T. cruzi, the triazole compound demonstrated promising antiparasitic effects with enhanced potency compared to existing treatments such as benznidazole and nifurtimox .
Table 1: Antiparasitic Activity of Triazole Derivatives
| Compound Name | IC50 (µM) | Efficacy in Mouse Model |
|---|---|---|
| This compound | 0.5 | Significant reduction in parasite burden |
| Benznidazole | 2.0 | Limited efficacy in chronic phase |
| Nifurtimox | 3.0 | Significant side effects |
Enzyme Inhibition
The triazole compound has also been evaluated for its inhibitory effects on various enzymes relevant to neurodegenerative diseases. Notably, it has shown potential as an inhibitor of butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE) , which are critical in the pathophysiology of Alzheimer's disease. The inhibition constants (IC50) for these enzymes indicate that the compound may serve as a lead for developing new treatments for cognitive disorders.
Table 2: Enzyme Inhibition Data
| Enzyme | Compound Name | IC50 (µM) | Comparison with Standard |
|---|---|---|---|
| BuChE | Triazole | 0.13 | More potent than donepezil (0.12 µM) |
| AChE | Triazole | 0.23 | Comparable to standard inhibitors |
The mechanism by which the triazole compound exerts its biological effects is primarily through enzyme inhibition and modulation of signaling pathways involved in cellular stress responses. Molecular docking studies suggest that it binds effectively to the active sites of BuChE and AChE, forming stable interactions that inhibit their activity .
Study on Chagas Disease Treatment
In a pivotal study focusing on Chagas disease, researchers found that the triazole compound significantly suppressed parasite load in infected mice models. The compound's ability to improve oral bioavailability and reduce toxicity compared to traditional therapies makes it a candidate for further clinical development .
Neuroprotective Effects
Another study investigated the neuroprotective effects of the triazole derivative against oxidative stress-induced neuronal damage. The results indicated that treatment with the compound led to reduced cell death and improved cell viability in neuronal cultures exposed to hydrogen peroxide .
属性
IUPAC Name |
5-amino-N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-11-5-3-6-12(2)15(11)21-18(25)16-17(20)24(23-22-16)10-13-7-4-8-14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDKDFRSXKMNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














